molecular formula C17H25NO3 B1326021 Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate CAS No. 951885-89-5

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate

Cat. No.: B1326021
CAS No.: 951885-89-5
M. Wt: 291.4 g/mol
InChI Key: FKTHVLUWUKYTPM-UHFFFAOYSA-N
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Description

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate ( 951885-89-5) is a chemical compound with the molecular formula C₁₇H₂₅NO₃ and a molecular weight of 291.39 g/mol . This reagent is offered with a high purity level of 97.0% and is currently in stock for research and development purposes . As a specialist chemical intermediate, its core research value lies in its structural features. The compound possesses a 3-(dimethylamino)phenyl group linked via a carbonyl to a seven-carbon aliphatic chain terminated with an ethyl ester. This specific architecture makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of more complex molecules . Researchers can utilize this compound in various synthetic pathways, including exploring its potential as a precursor for compounds with kinase inhibitor activity . It is important for researchers to note that this compound is part of a family of related isomers; the substituent's position on the phenyl ring (such as the 3-position in this product versus the 4-position in other analogues) can significantly influence the compound's steric and electronic properties, which in turn affects its binding affinity and metabolic stability in biological systems . All products are intended for research use only and are not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 7-[3-(dimethylamino)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-4-21-17(20)12-7-5-6-11-16(19)14-9-8-10-15(13-14)18(2)3/h8-10,13H,4-7,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTHVLUWUKYTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 7-chloro-2-oxoheptanoate Intermediate

This intermediate is a crucial precursor in the synthesis of the target compound. The preparation involves a Grignard reaction between diethyl oxalate and 1-bromo-5-chloropentane under controlled conditions.

Parameter Details
Reactants Diethyl oxalate, 1-bromo-5-chloropentane
Solvent Tetrahydrofuran (THF)
Temperature Initial -25 °C, maintained around -10 °C during addition
Catalyst/Reagent PSIM-MgBr (Grignard reagent precursor)
Reaction Time 1 hour post dropwise addition
Workup Hydrolysis with 4 M HCl below 0 °C, extraction with dichloromethane, washing with NaHSO3 and NaHCO3 solutions
Yield Approximately 90-99%

The reaction is typically performed under dry nitrogen atmosphere to prevent moisture interference. The Grignard reagent is prepared in situ by reacting magnesium powder with 1-bromo-5-chloropentane. The reaction mixture is quenched with dilute hydrochloric acid to hydrolyze the intermediate magnesium alkoxide, followed by organic extraction and purification steps to isolate ethyl 7-chloro-2-oxoheptanoate.

Coupling with (S)-2,2-Dimethylcyclopropanecarboxamide

The ethyl 7-chloro-2-oxoheptanoate intermediate is then reacted with (S)-2,2-dimethylcyclopropanecarboxamide in the presence of p-toluenesulfonic acid under reflux conditions in toluene. This step forms an amide linkage and introduces stereochemical control.

Parameter Details
Reactants Ethyl 7-chloro-2-oxoheptanoate, (S)-2,2-dimethylcyclopropanecarboxamide, p-toluenesulfonic acid
Solvent Toluene
Temperature Reflux (approx. 130 °C)
Reaction Time 10-20 hours
Workup Washing with dilute HCl and sodium hydrogen sulfite solutions, drying over sodium sulfate
Yield 74-90%

The reaction proceeds via azeotropic removal of water to drive the condensation forward. The product is typically a viscous liquid or solid depending on isolation conditions and is used directly in subsequent steps without further purification.

Oxidation and Functional Group Transformations

Further oxidation steps may be employed to introduce or modify the keto group or to convert intermediates into the final ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate. For example, oxidation using sodium hypochlorite in the presence of TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical catalyst under controlled low temperatures (-2 to -1 °C) in dichloromethane-water biphasic system has been reported.

Parameter Details
Oxidant Sodium hypochlorite (NaOCl)
Catalyst TEMPO radical
Solvent Dichloromethane and water
Temperature -2 to -1 °C
Reaction Time Approximately 3 hours
Workup Separation of organic layer, washing, drying, and concentration
Yield High yields reported (up to 97%)

This oxidation step is critical for converting alcohol or aldehyde intermediates to the corresponding keto derivatives with high selectivity and yield.

Introduction of the 3-(N,N-Dimethylamino)phenyl Group

The attachment of the 3-(N,N-dimethylamino)phenyl moiety is typically achieved via nucleophilic substitution or coupling reactions involving the chloro or keto intermediates. While specific detailed procedures for this exact substitution are less commonly disclosed in open literature, standard aromatic amination or cross-coupling methods (e.g., Buchwald-Hartwig amination) can be adapted.

Several examples demonstrate the importance of controlling temperature, solvent choice, and reaction time to optimize yield and purity:

Step Temperature Range Solvent Reaction Time Yield (%) Notes
Grignard reaction -25 to -10 °C Tetrahydrofuran 1 hour 90-99 Dry N2 atmosphere, careful quenching
Amide formation with cyclopropanecarboxamide Reflux (~130 °C) Toluene 10-20 hours 74-90 Azeotropic removal of water
Oxidation with NaOCl/TEMPO -2 to -1 °C DCM/water ~3 hours Up to 97 Controlled addition of oxidant
  • The Grignard reaction between diethyl oxalate and 1-bromo-5-chloropentane is highly efficient for preparing the key intermediate ethyl 7-chloro-2-oxoheptanoate with yields up to 99% under optimized conditions.

  • The amide coupling step with (S)-2,2-dimethylcyclopropanecarboxamide proceeds smoothly under acidic reflux conditions, yielding stereochemically defined products essential for further transformations.

  • Oxidation using sodium hypochlorite and TEMPO radical catalyst provides a mild and selective method to introduce or modify keto functionalities with excellent yields and minimal side reactions.

  • Flow chemistry techniques have been explored to improve reaction control and scalability, particularly for the Grignard step, demonstrating residence times as short as 4.9 seconds with high yields, indicating potential for industrial application.

The preparation of this compound involves a multi-step synthetic route starting from ethyl 7-chloro-2-oxoheptanoate, which is efficiently synthesized via a Grignard reaction. Subsequent amide formation and oxidation steps are critical for constructing the final molecular framework. The reaction conditions are carefully optimized to maximize yield and purity, with modern techniques such as flow chemistry enhancing process efficiency. The detailed reaction parameters and yields reported provide a robust foundation for both laboratory synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Chain Variations

The position of the N,N-dimethylamino group on the phenyl ring significantly impacts physicochemical and biological properties.

Table 1: Substituent Position and Key Properties
Compound Name Substituent Position Molecular Formula Molecular Weight Key Findings
Ethyl 7-[3-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate 3-position C17H25NO3 291.39* Hypothesized improved solubility due to basic amine; activity data pending.
Ethyl 7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate 4-position C17H25NO3 291.39 Moderate acute toxicity (H302), skin irritation (H315) .
Ethyl 7-[5-(N,N-Dimethylamino)phenyl]-7-oxoheptanoate 5-position C17H25NO3 291.39* SAR studies suggest 5-position optimizes synthesis ease and activity .

*Molecular weight inferred from 4-position analog.

Key Findings :

  • Positional Effects : The 5-position is historically favored for synthetic accessibility, but 3- or 4-position substitutions may alter steric/electronic interactions with biological targets (e.g., G-quadruplex DNA) .
  • Water Solubility: Basic side chains (e.g., N,N-dimethylamino) enhance solubility, critical for in vivo applications .

Substituent Group Variations

Replacing the N,N-dimethylamino group with other functional groups modulates biological activity and physicochemical properties.

Table 2: Substituent Group Comparisons
Compound Name Substituent Group Molecular Formula Molecular Weight Biological Activity Notes
This compound N,N-Dimethylamino C17H25NO3 291.39* Potential cytotoxicity; basic group aids solubility.
Ethyl 7-[3-(Morpholinomethyl)phenyl]-7-oxoheptanoate Morpholinomethyl C20H29NO4 347.45 Higher molecular weight; morpholine may improve metabolic stability .
Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate 4-Methoxyphenyl, diketone C16H20O5 292.33 Diketone structure may confer redox activity .

Key Findings :

  • Morpholinomethyl vs.
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 4-methoxyphenyl) lack basicity, reducing solubility but possibly enhancing lipophilicity for membrane penetration .

Key Findings :

  • Toxicity Uncertainty : The 3-isomer’s hazards are uncharacterized, but structural similarity to the 4-isomer warrants caution.
  • Halogenated Analogs : Chlorinated derivatives (e.g., 2,4-dichlorophenyl) pose higher environmental and health risks .

Biological Activity

Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that includes an ethyl ester, a ketone group, and a dimethylamino substituent. The presence of the dimethylamino group enhances its lipophilicity and ability to cross biological membranes, potentially influencing its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with active sites on enzymes or receptors, influencing their function. The ester moiety can undergo hydrolysis, releasing the active acid form that may further participate in biological pathways.

Antitumor Properties

Research indicates that compounds structurally related to this compound exhibit notable antitumor activity. For instance, studies have shown efficacy against various cancer cell lines, suggesting potential applications in oncology.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Inhibition of cell proliferation
HeLa (Cervical Cancer)10Disruption of cell cycle

Neuropharmacological Effects

The presence of the N,N-dimethylamino group has been linked to increased central nervous system activity. This suggests that the compound may influence neurotransmitter systems or exhibit analgesic properties. Preliminary studies indicate potential effects on serotonin and dopamine receptors.

Case Studies and Research Findings

  • Antitumor Activity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The study utilized MTT assays to evaluate cytotoxicity and found that the compound induced apoptosis through caspase activation.
  • Neuropharmacological Assessment : In a separate investigation, the compound was tested for its effects on neurotransmitter release in rat brain slices. Results indicated an increase in serotonin levels, suggesting potential antidepressant-like effects.
  • Comparative Analysis : When compared with other compounds possessing similar structural motifs, this compound showed superior potency against specific cancer cell lines, highlighting its potential as a lead compound for further development.

Q & A

Q. What are the primary synthetic routes for Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate, and how do reaction conditions influence yield?

Answer: The compound is synthesized via esterification of 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoic acid with ethanol using acid catalysts (e.g., sulfuric acid) under reflux . Alternative methods include Claisen condensation between ethyl acetoacetate and substituted benzaldehydes (e.g., 3-(N,N-dimethylamino)benzaldehyde) in the presence of a base . Reaction optimization involves temperature control (50–100°C), solvent selection (ethanol, THF), and purification via chromatography. Continuous flow reactors improve scalability and yield (>80%) in industrial settings .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Answer: Key structural features include:

  • Ester group (C=O stretch at ~1740 cm⁻¹, IR).
  • Ketone group (7-oxoheptanoate backbone, confirmed by NMR δ ~2.8 ppm for α-protons).
  • Aromatic substituent (3-(N,N-dimethylamino)phenyl, ¹H NMR δ ~6.5–7.5 ppm).
    Techniques:
  • NMR spectroscopy (¹H, ¹³C) for backbone and substituent analysis.
  • Mass spectrometry (MS) for molecular weight confirmation (theoretical m/z: 291.39) .
  • X-ray crystallography (if crystalline) for bond angles and hybridization .

Q. What are the common chemical reactions involving this compound, and how are they optimized?

Answer: Reactions include:

  • Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH) conditions to yield 7-oxoheptanoic acid derivatives.
  • Reduction : NaBH₄/LiAlH₄ to produce secondary alcohols (e.g., 7-hydroxyheptanoate).
  • Nucleophilic substitution : At the ketone or ester group with amines/thiols under basic conditions.
    Optimization factors:
  • Catalyst selection (e.g., Pd/C for hydrogenation).
  • Solvent polarity (THF for nucleophilic reactions, ethanol for reductions) .

Advanced Research Questions

Q. How do substituent positions (e.g., meta vs. para) on the phenyl ring influence reactivity and biological interactions?

Answer: Substituent positioning alters electronic and steric effects:

  • Meta-substitution (3-position) enhances steric hindrance, reducing enzyme binding affinity compared to para-substituted analogs.
  • N,N-Dimethylamino group : Electron-donating effects increase solubility and modulate interactions with biological targets (e.g., enzymes).
    Comparative studies using analogs (e.g., 4-hexylphenyl vs. 3-methoxyphenyl derivatives) reveal differences in reaction rates (e.g., hydrolysis) and pharmacological profiles .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies arise from:

  • Assay variability : Use standardized protocols (e.g., IC₅₀ determination via enzyme inhibition assays).
  • Purity : Validate compound purity (>95%) via HPLC before testing.
  • Structural analogs : Compare with derivatives (e.g., 7-oxoheptanoates with varying substituents) to isolate structure-activity relationships (SAR).
    Example: Conflicting cytotoxicity data may stem from impurities in early synthetic batches .

Q. What methodologies are recommended for comparative structure-activity relationship (SAR) studies?

Answer:

Synthesize analogs : Vary substituents (e.g., alkyl chains, electron-withdrawing/donating groups).

Assay standardization : Use consistent cell lines (e.g., HEK293 for toxicity) and enzyme targets (e.g., kinases).

Computational modeling : Apply molecular docking (AutoDock) to predict binding affinities.

Data normalization : Express activity relative to control compounds (e.g., IC₅₀ ratios).
Example: Comparing 3-(N,N-dimethylamino)phenyl vs. 4-nitrophenyl analogs reveals steric vs. electronic effects on receptor binding .

Q. How should researchers design experiments to assess compound stability under varying storage conditions?

Answer:

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, analyzing degradation via HPLC.
  • Light sensitivity : Store aliquots in amber vials vs. clear glass; monitor ketone oxidation (FTIR).
  • pH stability : Incubate in buffers (pH 3–10) and quantify decomposition products (e.g., heptanoic acid via GC-MS).
  • Long-term data : Compare retention times and purity at 0, 3, 6, and 12 months .

Q. What experimental approaches elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using purified enzymes (e.g., esterases).
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins.
  • CRISPR/Cas9 knockout models : Validate target specificity in cell lines lacking suspected receptors.
  • Metabolomics : Track downstream metabolites (LC-MS) after exposure to identify pathways (e.g., lipid metabolism) .

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